molecular formula C20H19N3OS B5828236 1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5828236
M. Wt: 349.5 g/mol
InChI Key: XBONJICURVDWBH-UHFFFAOYSA-N
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Description

1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, a phenyl group, and a sulfanylidene group attached to a dihydropyrimidine ring

Properties

IUPAC Name

1-[4-(benzylamino)-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-14-18(15(2)24)19(21-13-16-9-5-3-6-10-16)22-20(25)23(14)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBONJICURVDWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)NCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-benzylamino-6-methyl-2-phenylpyrimidine-5-carbaldehyde with a suitable thiol reagent under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified using standard techniques, such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, copper sulfate). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The sulfanylidene group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The compound’s overall structure allows it to bind to specific proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

1-[4-(BENZYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

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